molecular formula C19H22N4O6S B2682611 N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide CAS No. 868981-40-2

N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide

Cat. No.: B2682611
CAS No.: 868981-40-2
M. Wt: 434.47
InChI Key: LBRCLUACEMTALY-UHFFFAOYSA-N
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Description

N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C19H22N4O6S and its molecular weight is 434.47. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Catalysis

N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide and related compounds have been explored for their roles in chemical synthesis, particularly in catalysis. For instance, N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO) was identified as an effective promoter for Cu-catalyzed N-arylation of oxazolidinones and amides with (hetero)aryl iodides at room temperature. This process demonstrates excellent chemoselectivity and tolerates a wide range of functional groups, leading to diverse N-arylation products (Bhunia, De, & Ma, 2022).

Antibacterial Research

Oxazolidinones, to which this compound belongs, are a class of compounds with significant antimicrobial properties. Research has shown that novel oxazolidinone analogs have potent antibacterial activities against a variety of clinically important human pathogens, including methicillin-resistant Staphylococcus aureus and Mycobacterium tuberculosis. These compounds are not cross-resistant with other antibiotics, making them a valuable addition to the antimicrobial arsenal (Zurenko et al., 1996).

Enzyme Inhibition Studies

The molecule and its derivatives have been examined for their role in enzyme inhibition, particularly concerning monoamine oxidase B (MAO-B). Studies have shown that certain oxazolidinone derivatives are time-dependent, reversible, or irreversible inhibitors of MAO-B, contributing to our understanding of enzyme inhibition mechanisms and potential therapeutic applications (Ding & Silverman, 1993).

Material Synthesis

In the realm of materials science, research on oxazolidinone derivatives, including this compound, has contributed to the development of novel synthetic methodologies. These methodologies facilitate the large-scale preparation of sulfamides, showcasing the versatility of oxazolidinone compounds in synthesizing a broad range of chemical entities with potential applications in various fields, from pharmaceuticals to materials (Borghese et al., 2006).

Antibacterial Agent Development

Exploratory research and development of novel oxazolidinone antibacterial candidates underscore the significance of these compounds in addressing the challenge of bacterial resistance. The development of efficient, environmentally benign, and cost-effective synthetic routes for these compounds is crucial for producing new antibacterial agents that are effective against both gram-positive and emerging gram-negative pathogens (Yang et al., 2014).

Properties

IUPAC Name

N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O6S/c1-28-15-2-4-16(5-3-15)30(26,27)23-10-11-29-17(23)13-22-19(25)18(24)21-12-14-6-8-20-9-7-14/h2-9,17H,10-13H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBRCLUACEMTALY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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